molecular formula C12H22N2O2 B1477015 Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone CAS No. 1995161-18-6

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone

Cat. No.: B1477015
CAS No.: 1995161-18-6
M. Wt: 226.32 g/mol
InChI Key: SSPBOSOERYNYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformation

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone and related compounds have been utilized in various synthetic pathways to create novel chemical entities. For instance, alkylamino-substituted 2-alkoxy-2-pentenoates, derived from ring transformation of azetidin-2-ones, have been used for cyclization towards pyrrolidines and piperidines, showcasing a convenient approach for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones using concentrated sulfuric acid (Dejaegher et al., 2008). Additionally, the azetidin-2-yl(diphenyl)methanol structure has been developed from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Antimicrobial Activity

New pyridine derivatives incorporating this compound frameworks have been synthesized and evaluated for their antimicrobial activity. These compounds have shown variable and modest activity against bacterial and fungal strains, indicating their potential in medicinal chemistry for the development of new antimicrobial agents (Patel et al., 2011).

Catalysis and Asymmetric Synthesis

Azetidin-2-ones have been used as intermediates in the synthesis of highly functionalized compounds, demonstrating versatility in chemical transformations. For example, 4-(1-haloalkyl)-2-azetidinones have been transformed into methyl omega-alkylaminopentenoates via transient aziridines and azetidines, showcasing their utility in complex synthetic schemes (Dejaegher & de Kimpe, 2004).

Drug Discovery and Neuroprotective Activities

This compound analogues have been explored for their potential in drug discovery, particularly in the development of neuroprotective agents. Aryloxyethylamine derivatives, for example, have shown promising neuroprotective effects against glutamate-induced cell death and acute cerebral ischemia in mice, suggesting their application in the development of new anti-ischemic stroke agents (Zhong et al., 2020).

Properties

IUPAC Name

azetidin-3-yl-[2-(ethoxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-9-11-5-3-4-6-14(11)12(15)10-7-13-8-10/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPBOSOERYNYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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